molecular formula C10H16N2 B13242942 2-Butyl-5-methylpyridin-4-amine

2-Butyl-5-methylpyridin-4-amine

Cat. No.: B13242942
M. Wt: 164.25 g/mol
InChI Key: WCVOKRRSGRLDKR-UHFFFAOYSA-N
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Description

2-Butyl-5-methylpyridin-4-amine is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyridine with butylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, employing catalysts and optimizing reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Butyl-5-methylpyridin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butyl-5-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its application, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-5-methylpyridine: Similar in structure but lacks the amino group.

    2-Butyl-4-methylpyridine: Differing in the position of the methyl group.

    2-Butyl-5-methylpyridin-3-amine: Similar but with the amino group at a different position.

Uniqueness

2-Butyl-5-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-butyl-5-methylpyridin-4-amine

InChI

InChI=1S/C10H16N2/c1-3-4-5-9-6-10(11)8(2)7-12-9/h6-7H,3-5H2,1-2H3,(H2,11,12)

InChI Key

WCVOKRRSGRLDKR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=N1)C)N

Origin of Product

United States

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